(1S,2S)-2-Methylcyclopropan-1-amine hydrochloride (1S,2S)-2-Methylcyclopropan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2088414-03-1
VCID: VC7344521
InChI: InChI=1S/C4H9N.ClH/c1-3-2-4(3)5;/h3-4H,2,5H2,1H3;1H/t3-,4-;/m0./s1
SMILES: CC1CC1N.Cl
Molecular Formula: C4H10ClN
Molecular Weight: 107.58

(1S,2S)-2-Methylcyclopropan-1-amine hydrochloride

CAS No.: 2088414-03-1

Cat. No.: VC7344521

Molecular Formula: C4H10ClN

Molecular Weight: 107.58

* For research use only. Not for human or veterinary use.

(1S,2S)-2-Methylcyclopropan-1-amine hydrochloride - 2088414-03-1

Specification

CAS No. 2088414-03-1
Molecular Formula C4H10ClN
Molecular Weight 107.58
IUPAC Name (1S,2S)-2-methylcyclopropan-1-amine;hydrochloride
Standard InChI InChI=1S/C4H9N.ClH/c1-3-2-4(3)5;/h3-4H,2,5H2,1H3;1H/t3-,4-;/m0./s1
Standard InChI Key DGEKNIYQAIAEGO-MMALYQPHSA-N
SMILES CC1CC1N.Cl

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s core structure consists of a cyclopropane ring with a methyl group at the C2 position and an amine group at the C1 position, both in the (S,S)-configuration. This stereochemistry is preserved in the hydrochloride salt form, which enhances stability and solubility . The InChI key (DGEKNIYQAIAEGO-MMALYQPHSA-N) and SMILES notation (N[C@H]1C[C@@H]1C.Cl) provide unambiguous representations of its spatial arrangement .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₄H₁₀ClN
Molecular Weight107.58 g/mol
CAS Number2088414-03-1
IUPAC Name(1S,2S)-2-methylcyclopropan-1-amine hydrochloride
Chirality(S,S)-configuration
SolubilityHighly soluble in polar solvents (e.g., water, methanol)

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure, with distinctive signals for the cyclopropane protons (δ 0.58–0.70 ppm) and the amine group (δ 5.80–5.90 ppm in free base form) . Infrared (IR) spectroscopy reveals N–H stretching vibrations at 3301 cm⁻¹ and C–N bonds at 1640 cm⁻¹ . High-resolution mass spectrometry (HRMS) data align with the theoretical molecular ion ([M+H]⁺ = 107.58) .

Synthesis and Preparation

Conventional Synthetic Routes

The synthesis typically begins with the formation of the cyclopropane ring via [2+1] cycloaddition reactions. For example, rhodium-catalyzed borylation of cyclopropanes has been employed to construct the core structure, followed by stereoselective amination to introduce the chiral amine group . Recent protocols utilize pivaloyl chloride to protect the amine during intermediate steps, achieving yields up to 94% .

Advanced Methodologies

Flow microreactor systems have revolutionized the synthesis of chiral cyclopropanes by enhancing reaction control and reducing side products. These systems enable precise temperature modulation (typically –20°C to 25°C) and rapid mixing, critical for maintaining the stereochemical integrity of the (S,S)-isomer . A representative procedure involves:

  • Cyclopropanation: Reaction of allylic precursors with diazomethane under Rh₂(OAc)₄ catalysis.

  • Amination: Stereoselective introduction of the amine group using lithium hexamethyldisilazide (LiHMDS).

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Table 2: Optimization Parameters for Flow Synthesis

ParameterOptimal ValueImpact on Yield/Purity
Reaction Temperature–10°CMinimizes racemization
Residence Time2.5 minutesPrevents over-reaction
Molar Ratio (HCl:Amine)1.1:1Ensures complete salt formation

Chemical Reactivity and Stability

Oxidation and Reduction

The amine moiety undergoes oxidation with potassium permanganate to form nitroso derivatives, while lithium aluminum hydride reduces it to the corresponding secondary amine. The cyclopropane ring remains intact under mild conditions but undergoes ring-opening at temperatures above 150°C .

Stability Profile

  • Thermal Stability: Decomposition begins at 185°C (DSC data) .

  • Photostability: UV exposure (254 nm) induces <5% degradation over 72 hours .

  • Hydrolytic Stability: Stable in pH 3–7 buffers; degrades rapidly in alkaline conditions (t₁/₂ = 2.3 hours at pH 9).

Table 3: Reaction Conditions and Outcomes

Reaction TypeReagents/ConditionsProductYield
OxidationKMnO₄, H₂O, 0°CN-Oxide derivative78%
ReductionLiAlH₄, THF, refluxN-Methylcyclopropanamine85%
Acid Hydrolysis6M HCl, 100°C, 6hRing-opened diamine92%
ParameterValue
Permissible Exposure Limit (PEL)Not established; treat as potent irritant
Skin ContactWash with soap/water for 15 minutes
Eye ContactRinse with saline solution for 20 minutes

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